molecular formula C7H5BrFNO2 B7828889 (3-Bromo-5-fluoropyridin-2-yl)acetic acid

(3-Bromo-5-fluoropyridin-2-yl)acetic acid

Cat. No.: B7828889
M. Wt: 234.02 g/mol
InChI Key: LTQOIAOQEKPPQX-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-2-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . The resulting product is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(3-Bromo-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their activity and function. This can lead to changes in biological pathways, making the compound useful in studying and modulating these pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid
  • 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
  • 5-Bromo-2-fluoropyridine

Uniqueness

(3-Bromo-5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-bromo-5-fluoropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOIAOQEKPPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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